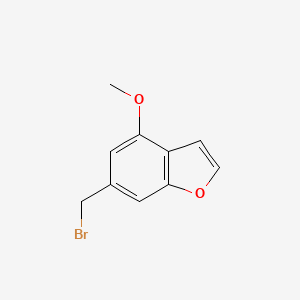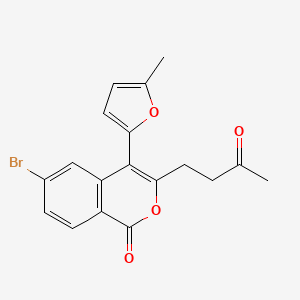![molecular formula C17H9ClFN3O2 B14197773 5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 919117-47-8](/img/structure/B14197773.png)
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that features both oxazole and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.
Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce compounds with different aromatic substituents.
Wissenschaftliche Forschungsanwendungen
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Chlorophenyl)-1,2-oxazole
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole
- 5-(2-Chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific combination of oxazole and oxadiazole rings, along with the chlorophenyl and fluorophenyl substituents
Eigenschaften
CAS-Nummer |
919117-47-8 |
|---|---|
Molekularformel |
C17H9ClFN3O2 |
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
5-[3-(2-chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H9ClFN3O2/c18-13-4-2-1-3-12(13)14-9-15(23-21-14)17-20-16(22-24-17)10-5-7-11(19)8-6-10/h1-9H |
InChI-Schlüssel |
GFXOFWROOOCFGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



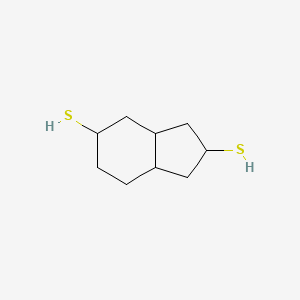
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
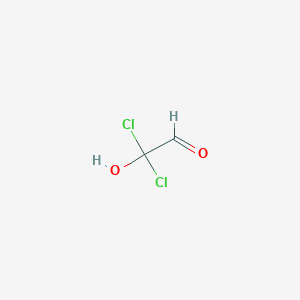
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
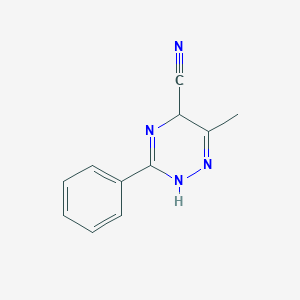

![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)


![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
